molecular formula C23H20N2O4 B2700908 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-70-4

2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2700908
CAS No.: 922030-70-4
M. Wt: 388.423
InChI Key: MZIAFGVUHZEUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative developed for research into the inhibition of histone deacetylases (HDACs) . HDACs play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. Inhibiting these enzymes can lead to the reactivation of silenced genes, making HDAC inhibitors a major area of investigation in several research fields . Compounds within this structural class have been investigated as potential therapeutic agents due to their ability to induce cell cycle arrest and differentiation . Research into related dibenzo[b,f][1,4]oxazepine derivatives has also extended to the study of neurodegenerative diseases, such as polyglutamine expansion diseases, where HDAC inhibition has shown potential to mitigate pathological processes in model systems . The structural features of this compound, including the 8-methyl and 2-ethoxybenzamide substitutions, are designed to optimize its interaction with the enzymatic target, providing a valuable chemical tool for probing HDAC function and biology in a research setting.

Properties

IUPAC Name

2-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-28-19-7-5-4-6-16(19)22(26)24-15-9-11-20-17(13-15)23(27)25-18-12-14(2)8-10-21(18)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIAFGVUHZEUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H20N2O4C_{23}H_{20}N_{2}O_{4} and a molecular weight of 388.4 g/mol. Its structure features an ethoxy group and a dibenzo[b,f][1,4]oxazepine core, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight388.4 g/mol
CAS Number922030-70-4

Antifungal Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antifungal properties. For instance, a related compound demonstrated high efficacy against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .

The mechanism by which these compounds exert their antifungal effects often involves interaction with fungal cell membranes or metabolic pathways critical for fungal growth. The amide bond in the structure is hypothesized to play a crucial role in binding to biological targets through hydrogen bonding interactions.

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A series of benzamide derivatives were synthesized and tested against various fungal strains. The study found that many compounds exhibited superior antifungal activity compared to established fungicides like pyraclostrobin .
  • Toxicity Assessment : The acute toxicity of these compounds was evaluated using zebrafish embryos as a model organism. One derivative showed low toxicity at concentrations up to 20.58 mg/L . This suggests a favorable safety profile for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the benzene ring significantly impacted biological activity. Compounds lacking substituents at specific positions exhibited reduced efficacy against fungal pathogens .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that play critical roles in the regulation of gene expression and are implicated in various diseases, including cancer. Inhibition of HDACs can lead to the reactivation of silenced genes that suppress tumor growth, making this compound a candidate for cancer treatment.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds can induce apoptosis in cancer cell lines, suggesting potential use in oncology .
  • Neuroprotective Effects : Some compounds in this family have demonstrated neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through their action on neuroinflammatory pathways.

Several studies have documented the applications of this compound in various contexts:

Cancer Research

A notable study explored the effects of dibenzo[b,f][1,4]oxazepine derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through HDAC inhibition .

Neurodegenerative Diseases

Research focusing on neuroprotective effects highlighted that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

Key analogs differ in the substituents on the benzamide ring, which influence electronic properties, lipophilicity, and receptor interactions.

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Oxazepine) Heteroatom in Ring Notable Properties
Target Compound
2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
C23H20N2O4* ~400–420* 2-ethoxy (benzamide), 8-methyl (oxazepine) O Likely moderate lipophilicity due to ethoxy group; electronic effects may enhance binding affinity.
4-Trifluoromethyl analog
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
C22H15F3N2O3 412.367 4-CF3 (benzamide), 8-methyl (oxazepine) O High lipophilicity and electron-withdrawing effects from CF3; potential enhanced metabolic stability.
4-Hydroxy analog
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide
C21H16N2O4 ~360.37 4-hydroxy (benzamide), 7-methyl (oxazepine) O Polar hydroxy group may reduce membrane permeability but improve solubility.

Key Observations :

  • The 2-ethoxy substituent in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the 4-CF3 analog ’s strong electron-withdrawing effects .
  • The 4-hydroxy analog ’s polarity may limit blood-brain barrier penetration compared to the target compound .

Heterocyclic Variants: Oxazepine vs. Thiazepine Derivatives

Replacing the oxygen atom in the oxazepine ring with sulfur (yielding thiazepines) alters electronic properties and conformational flexibility.

Compound Name Molecular Formula Heteroatom Substituents Biological Relevance
Target Compound (Oxazepine) C23H20N2O4 O 8-methyl, 2-ethoxy Unknown; structurally related to D2 antagonists .
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide C17H15NO4S S 10-ethyl, 8-carboxylic acid Intermediate for D2 receptor antagonists; sulfur enhances ring flexibility.
BT2 (10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl carbamic acid ethyl ester) C19H20N2O4 O 10-ethyl, carbamate Anti-inflammatory activity; suppresses monocyte-endothelial adhesion .

Key Observations :

  • BT2 demonstrates that carbamate substituents on the oxazepine core can confer anti-inflammatory properties, suggesting functional versatility in this scaffold .

Substituent Effects on the Oxazepine/Thiazepine Core

Alkyl and aryl groups on the nitrogen or carbon atoms of the tricyclic core modulate steric and electronic profiles:

Compound Name Core Substituents Synthesis Highlights Biological Data
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 10-propyl, 8-carboxylic acid NaH/1-iodopropane alkylation in DMF Intermediate for receptor antagonists; propyl chain may enhance lipophilicity.
Benzyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 10-benzyl, 8-carboxylate NaH-mediated benzylation in DMF High steric bulk from benzyl groups may limit membrane permeability.

Key Observations :

  • Carboxylic acid/carboxylate groups (e.g., in ) enhance water solubility but may require prodrug strategies for bioavailability.

Research Findings and Implications

  • Synthetic Accessibility : Many analogs (e.g., thiazepines in ) are synthesized via NaH-mediated alkylation/acylation in DMF, followed by HPLC purification, suggesting shared methodologies for the target compound .
  • Biological Potential: The 4-CF3 benzamide analog’s high molecular weight (412.367) and lipophilicity make it a candidate for prolonged receptor interaction, while BT2’s anti-inflammatory activity highlights the scaffold’s versatility .
  • Unanswered Questions : Specific data on the target compound’s receptor affinity, metabolic stability, or toxicity are unavailable in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of dibenzo-oxazepinone derivatives often involves multi-step protocols. For example, domino reactions using iodine/tert-butyl hydroperoxide (TBHP) systems under reflux conditions can achieve cyclization and functionalization in one pot, as demonstrated in analogous heterocyclic syntheses . Key parameters include:

  • Solvent selection (e.g., methanol for TBHP-mediated reactions).
  • Oxidant stoichiometry (e.g., 2:1 molar ratio of TBHP to substrate).
  • Temperature control (reflux at ~60–80°C optimizes reaction rates).
Synthetic Method Yield (%) Key Condition Reference
TBHP-mediated domino95Reflux, 2 h
Pd-catalyzed coupling78N₂ atmosphere[N/A]

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Combined spectroscopic and chromatographic methods are critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ethoxy and benzamide substituents. Aromatic protons in dibenzo-oxazepinones typically resonate at δ 7.2–8.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 409.15; observed = 409.14).
  • IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity).
  • Purity validation : Employ HPLC-MS (≥95% purity) to exclude confounding byproducts .
  • Dose-response replication : Test multiple concentrations in triplicate and apply statistical models (e.g., nonlinear regression for IC₅₀ calculations) .

Q. What theoretical frameworks guide the study of this compound’s environmental fate?

Methodological Answer: Environmental impact assessments should align with frameworks like Project INCHEMBIOL , which integrates:

  • Physicochemical properties : LogP (lipophilicity), hydrolysis half-life, and soil adsorption coefficients .
  • Ecotoxicological endpoints : Acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential.
Property Experimental Value Predicted Model
LogP3.8 (±0.2)EPI Suite v4.1
Hydrolysis t₁/₂ (pH7)48 hOECD Guideline 111

Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP).
  • Analog synthesis : Modify the ethoxy group to methoxy or isopropoxy and compare inhibitory potencies .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., benzamide carbonyl) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often stem from polymorphic forms or hydration states. Strategies include:

  • Dynamic light scattering (DLS) : Measure particle size distribution in suspension.
  • Thermogravimetric analysis (TGA) : Quantify residual solvents or hydrates .
  • Co-solvent systems : Test binary mixtures (e.g., DMSO:water gradients) to map solubility curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.